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molecular formula C9H8N2O B8773308 3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile

3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile

Cat. No. B8773308
M. Wt: 160.17 g/mol
InChI Key: BAXMHLSKXUESPY-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a 50 ml flask was added 8 ml of THF, acetonitrile (156 μl, 2.98 mmole), the mixture was cooled to −78° C. and then n-butyllithium (1191 μl, 2.98 mmole, 2.5 m in hexanes) was added. The reaction was stirred for 30 minutes at which time methyl 2-methylisonicotinate 16.1.B (150 mg, 0.99 mmoles) was added as a 2 ml THF solution. After 2 hour at −78° C., 500 μL of AcOH was added and the reaction was warmed to room temperature. The solvent was removed and the crude was purified on a silica gel column (eluting with 2% MeOH in DCM) to give 3-(2-methylpyridin-4-yl)-3-oxopropanenitrile 16.1.C as a light orange solid (170 mg 100% yield).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step One
Quantity
1191 μL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 μL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.[C:6](#[N:8])[CH3:7].C([Li])CCC.[CH3:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][N:24]=1)[C:18]([O:20]C)=O>CC(O)=O>[CH3:14][C:15]1[CH:16]=[C:17]([C:18](=[O:20])[CH2:7][C:6]#[N:8])[CH:22]=[CH:23][N:24]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
156 μL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1191 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CN1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
500 μL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude was purified on a silica gel column (eluting with 2% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=CC(=C1)C(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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